5-Amino-1-(5-phospho-D-ribosyl)imidazole
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Overview
Description
5-amino-1-(5-phospho-D-ribosyl)imidazole is a 1-(phosphoribosyl)imidazole and an aminoimidazole. It is a conjugate acid of a 5-amino-1-(5-phosphonato-D-ribosyl)imidazol-3-ium.
Scientific Research Applications
Biological Importance and Chemistry
5-Amino-1-(β-D-ribofuranosyl)-imidazole-5’-monophosphate (AIR), a derivative of 5-Amino-1-(5-phospho-D-ribosyl)imidazole, holds significant biological importance. It acts as an intermediate in the biosynthesis of purine ribonucleotides and is a precursor for thiamin biosynthesis in certain organisms. The reactivity and stability of these compounds are influenced by the number of nitrogen atoms in the heterocyclic ring, which stabilize dipolar canonical forms contributing to their electronic structure. Detailed investigations into the spectroscopic properties, including 13 C and 15 N NMR spectroscopy, ultraviolet spectroscopy, infrared, and mass spectroscopy, have been conducted to understand their physical properties and chemical behavior (Lythgoe & Ramsden, 1994).
Enzymatic Polymerization and Oligonucleotide Synthesis
Enzymatic polymerization of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide-5'-triphosphate (dZTP) using terminal deoxynucleotidyltransferase yields homopolymers, demonstrating the compound’s potential in nucleic acid research and biotechnology. The chemical synthesis of dZ and dZTP from 2'-deoxyinosine underlines its significance in oligonucleotide synthesis (Pochet & D'ari, 1990), (Pochet & Dugué, 1995).
Facile Solid-Phase Synthesis
5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5'-monophosphate (ZMP) and its derivatives are synthesized through a facile solid-phase method, avoiding the challenges of direct chemical phosphorylation. This approach opens new avenues for synthesizing nucleotide derivatives and their analogs, essential for studying biological processes and drug development (Oliviero et al., 2010).
Metabolism in Eukaryotic Cells
Studies on the metabolism of 5-amino-4-imidazolecarboxamide riboside (Z-riboside) in eukaryotic cells reveal its potential role in regulating cellular metabolism and as a pharmacological agent in various pathological conditions. Understanding the phosphorylation pathways and metabolic fate of Z-riboside provides insights into its impact on purine and pyrimidine nucleotide synthesis, offering a foundation for its use in therapeutic interventions (Sabina et al., 1985).
Nonenzymatic Synthesis and Rearrangement
5-Amino-1-beta-D-ribofuranosylimidazole 5'-monophosphate (AIR) is a key precursor to purine ribonucleotides and the pyrimidine portion of thiamin. The nonenzymatic synthesis and observed rearrangement of its ribonucleoside form (AIRs) in aqueous solutions highlight the chemical lability and potential biotic relevance of these transformations, which could have implications for understanding early biochemical pathways and the stability of biochemical intermediates (Groziak et al., 1988).
Properties
Molecular Formula |
C8H14N3O7P |
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Molecular Weight |
295.19 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8?/m1/s1 |
InChI Key |
PDACUKOKVHBVHJ-ZRTZXPPTSA-N |
Isomeric SMILES |
C1=C(N(C=N1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N |
SMILES |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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